AG-825

Tyrosine Kinase Inhibition ErbB2 EGFR

This ATP-competitive ErbB2 (HER2) antagonist exhibits 54-126-fold selectivity over EGFR, enabling unambiguous attribution of effects in HER2+ cancer models. It triggers p38 MAPK-dependent apoptosis in prostate cancer cells and is validated in breast cancer xenografts. Choose AG-825 for reproducible, pathway-specific research free from confounding EGFR or PDGFR inhibition.

Molecular Formula C19H15N3O3S2
Molecular Weight 397.5 g/mol
CAS No. 625836-67-1
Cat. No. B7805358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG-825
CAS625836-67-1
Molecular FormulaC19H15N3O3S2
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)CSC2=NC3=CC=CC=C3S2)C=C(C#N)C(=O)N
InChIInChI=1S/C19H15N3O3S2/c1-25-15-8-11(6-12(9-20)18(21)24)7-13(17(15)23)10-26-19-22-14-4-2-3-5-16(14)27-19/h2-8,23H,10H2,1H3,(H2,21,24)/b12-6+
InChIKeyKXDONFLNGBQLTN-WUXMJOGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tyrphostin AG 825 (CAS 625836-67-1): A Selective ErbB2 Tyrosine Kinase Inhibitor for Precision Oncology Research


Tyrphostin AG 825, chemically designated as (E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide, is a synthetic organic sulfide belonging to the tyrphostin family of protein tyrosine kinase inhibitors [1]. This benzothiazole-containing enamide functions as an ATP-competitive antagonist of the ErbB2 (HER2/neu) receptor tyrosine kinase, with a reported molecular weight of 397.5 g/mol and an established role as an epidermal growth factor receptor antagonist [1]. Its structural features include a 1,3-benzothiazole-2-thiol moiety linked via a sulfanylmethyl group to a 2-cyano-2-propenamide scaffold, conferring the compound its specific pharmacological profile [2].

Critical Functional Consequences of Subtle Structural Variations Among Tyrphostin ErbB2 Inhibitors


Within the tyrphostin class, seemingly minor structural modifications lead to pronounced shifts in kinase selectivity profiles. For instance, the 1,3-benzothiazol-2-ylsulfanylmethyl substitution pattern in Tyrphostin AG 825 yields an approximately 54- to 126-fold selectivity for ErbB2 over EGFR (HER1), whereas closely related analogs such as Tyrphostin AG 1478 and Tyrphostin AG 879 exhibit distinctly different inhibition spectra . Consequently, the interchange of tyrphostin family members without rigorous verification of target engagement can confound experimental outcomes, particularly in studies where receptor-specific signaling modulation is paramount. The following evidence quantifies these critical differences.

Quantitative Differentiation of Tyrphostin AG 825 (CAS 625836-67-1) Against Key ErbB2/EGFR Inhibitors


Comparative ErbB2 versus EGFR (HER1) Kinase Selectivity Profiling

Tyrphostin AG 825 exhibits a significant selectivity window for ErbB2 over the closely related EGFR (HER1) kinase. This contrasts with dual EGFR/ErbB2 inhibitors like Lapatinib. The selectivity ratio for AG 825 ranges from approximately 54-fold to 126-fold, depending on the specific assay conditions and IC50 values reported .

Tyrosine Kinase Inhibition ErbB2 EGFR Selectivity Cancer Signaling

Differential Potency and Selectivity Against PDGFR Autophosphorylation

The off-target activity of Tyrphostin AG 825 against Platelet-Derived Growth Factor Receptor (PDGFR) is significantly lower than its activity against the primary target, ErbB2. This is an important differentiation from other multi-targeted kinase inhibitors. In direct comparisons, AG 825 displays an approximately 114- to 266-fold lower potency for PDGFR inhibition compared to ErbB2 inhibition [1].

PDGFR Off-Target Effects Kinase Profiling Selectivity Cell Signaling

Cellular Efficacy: Selective Induction of Apoptosis in Androgen-Independent Prostate Cancer Cells

In a defined cellular context, Tyrphostin AG 825 preferentially triggers p38 mitogen-activated protein kinase (MAPK)-dependent apoptosis in androgen-independent prostate cancer cells. The study demonstrated a clear mechanistic link between ErbB2 inhibition and programmed cell death in the C4 and C4-2 cell lines, providing a functional endpoint for target engagement [1].

Prostate Cancer Apoptosis p38 MAPK Cell Viability HER2 Signaling

In Vivo Anticancer Activity in a HER2-Positive Breast Cancer Xenograft Model

Tyrphostin AG 825 has demonstrated anticancer activity in a mouse xenograft model of HER2-positive breast cancer. This in vivo evidence supports the translation of its in vitro kinase inhibition profile to a physiologically relevant tumor model, distinguishing it from compounds whose efficacy is limited to cell-free systems .

Breast Cancer Xenograft In Vivo Efficacy HER2 Anticancer

Recommended Application Scenarios for Tyrphostin AG 825 (CAS 625836-67-1) Based on Quantitative Differentiation Evidence


Dissecting ErbB2-Specific Signaling Pathways in HER2-Overexpressing Cancer Models

Given its 54- to 126-fold selectivity for ErbB2 over EGFR (Section 3, Evidence Item 1), Tyrphostin AG 825 is the preferred tool compound for experiments requiring unambiguous attribution of phenotypic effects to ErbB2 inhibition. It is particularly suited for studies in HER2-amplified breast and gastric cancer cell lines where dual EGFR/ErbB2 inhibitors like Lapatinib would introduce confounding EGFR-mediated effects .

Investigating ErbB2-Driven Apoptotic Mechanisms in Androgen-Independent Prostate Cancer

The documented ability of AG 825 to trigger p38 MAPK-dependent apoptosis in C4 and C4-2 prostate cancer cells (Section 3, Evidence Item 3) positions this compound as a critical reagent for researchers exploring HER2/neu signaling as a therapeutic vulnerability in castration-resistant prostate cancer (CRPC). It enables the interrogation of downstream survival pathways with minimal interference from PDGFR inhibition (114- to 266-fold selectivity window; Section 3, Evidence Item 2) [1][2].

Preclinical In Vivo Proof-of-Concept Studies in HER2-Positive Breast Cancer Xenografts

The validation of anticancer activity in a mouse xenograft model of breast cancer (Section 3, Evidence Item 4) supports the use of Tyrphostin AG 825 in preclinical in vivo pharmacology studies. Researchers can employ this compound to establish target engagement and anti-tumor efficacy in animal models prior to investing in more advanced clinical candidates, leveraging its established selectivity profile .

Reference Standard for ErbB2 Selectivity in Kinase Profiling Panels

With well-characterized IC50 values for ErbB2 (0.15-0.35 µM), EGFR (19 µM), and PDGFR (40 µM) in cell-free autophosphorylation assays (Section 3, Evidence Items 1 & 2), Tyrphostin AG 825 serves as an ideal reference compound for calibrating kinase selectivity panels or benchmarking new ErbB2 inhibitors. Its distinct selectivity fingerprint provides a quantitative baseline for assessing the specificity of novel chemical entities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for AG-825

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.